molecular formula C7H6N2O4 B188596 N-(2-hydroxy-5-nitrophenyl)formamide CAS No. 70886-35-0

N-(2-hydroxy-5-nitrophenyl)formamide

Cat. No.: B188596
CAS No.: 70886-35-0
M. Wt: 182.13 g/mol
InChI Key: DBNAERXDKYYDSJ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-nitrophenyl)formamide is a bioactive aromatic amide characterized by a hydroxyl group at the 2-position, a nitro group at the 5-position of the benzene ring, and a formamide (-NHCHO) substituent. This compound is primarily derived from microbial degradation of 2-benzoxazolinone (BOA), a plant defense metabolite, by soil bacteria such as Aminobacter aminovorans and Arthrobacter spp. . It exhibits notable bioactivity, including the ability to upregulate pathogen-inducible genes in Arabidopsis thaliana, such as the terpene synthase TPS04, which is associated with defense responses . Microbial and plant systems often detoxify this compound via glucosylation, forming derivatives like this compound glucoside .

Properties

CAS No.

70886-35-0

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)formamide

InChI

InChI=1S/C7H6N2O4/c10-4-8-6-3-5(9(12)13)1-2-7(6)11/h1-4,11H,(H,8,10)

InChI Key

DBNAERXDKYYDSJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC=O)O

Other CAS No.

70886-35-0

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

N-(2-hydroxy-5-nitrophenyl)formamide serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a valuable building block for developing new therapeutic agents. Research indicates that it may interact with biological macromolecules, such as proteins and nucleic acids, suggesting potential uses in drug design and development.

Case Study: Antifungal Activity

Recent studies have demonstrated the fungicidal properties of this compound. In one experiment, the compound showed significant suppression of fungal growth over time, indicating its potential application in antifungal therapies .

Organic Synthesis

The compound is utilized in synthetic organic chemistry to create more complex molecules or modify existing ones. Its ability to undergo various chemical reactions makes it an important reagent in research settings.

Synthesis Pathways

This compound can be synthesized through several methods, including:

  • Reactions with Anilines : The compound can be synthesized from 2-hydroxy-5-nitroaniline through formylation processes.
  • Use as a Reactant : It can participate in condensation reactions to form other derivatives or complex molecules used in medicinal chemistry.

Biological Research

The interaction studies involving this compound focus on understanding its pharmacological effects and mechanisms of action. Techniques such as NMR spectroscopy are employed to elucidate its interactions with biological targets .

Interaction Studies

These studies help identify how the compound interacts with enzymes or receptors, which is crucial for drug development. The presence of both hydroxyl and nitro groups enhances its reactivity compared to similar compounds, making it a subject of interest in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

N-(2-hydroxy-5-nitrophenyl)acetamide
  • Structure : Differs by substitution of the formamide group with an acetamide (-NHCOCH₃).
  • Synthesis : Produced alongside the formamide analog during microbial degradation of BOA .
  • Bioactivity : Exhibits distinct fungicidal properties compared to the formamide derivative. For example, it shows enhanced inhibitory effects against Sclerotinia sclerotiorum and Venturia inaequalis due to the ketone group in the acetamide moiety .
  • Metabolism : Glucosylation occurs in Pantoea ananatis, forming a glucoside succinate ester as a detoxification product .
N-(2-hydroxy-3-nitrophenyl)acetamide
  • Structure : Nitro group at the 3-position instead of the 5-position.
  • Synthesis: Generated via microbial nitration of 2-aminophenol derivatives .
  • Bioactivity : Positional isomerism reduces bioactivity compared to the 5-nitro derivative, highlighting the importance of nitro group placement for interaction with biological targets .
N-(2-chloro-5-nitrophenyl)formamide
  • Structure : Replaces the hydroxyl group at the 2-position with chlorine.
  • Synthesis : Prepared via direct formylation of 2-chloro-5-nitroaniline .

Preparation Methods

Reaction Overview

The most straightforward method involves formylation of 2-amino-5-nitrophenol using formic acid or its derivatives. This approach leverages the nucleophilic amine group for acyl transfer.

Procedure

  • Reactants : 2-Amino-5-nitrophenol, formic acid (96%), tetrahydrofuran (THF).

  • Conditions : Reflux at 95–110°C for 15–19 hours under inert atmosphere.

  • Workup : Concentrate under vacuum, precipitate with water, and dry at 110°C.

  • Yield : ~85% after optimization.

Catalytic Enhancement

ZnO nanoparticles (0.5 mmol) under solvent-free conditions at 70°C improve efficiency, achieving 90% yield in 3 hours. This method avoids side products like over-nitration or oxidation.

Nitration of Protected Precursors Followed by Deprotection

Protection-Formylation-Nitration Strategy

This method avoids competing reactions during nitration by protecting the amine group.

Stepwise Synthesis

  • Protection : Acetylate 2-amino-4-methoxyphenol using acetic anhydride.

  • Nitration : Treat N-acetyl-2-amino-4-methoxyphenol with fuming HNO₃ in H₂SO₄ at 0–5°C.

  • Deprotection : Hydrolyze with HCl/MeOH to yield 2-hydroxy-5-nitroaniline, followed by formylation.

Key Data

  • Nitration Yield : 78%.

  • Overall Yield : 62% after deprotection and formylation.

Ring-Opening of Benzoxazole Derivatives

Benzoxazole Intermediate Route

Benzoxazole derivatives serve as masked amino precursors, enabling regioselective nitration.

Synthesis Steps

  • Cyclization : React o-aminophenol with urea in H₂SO₄ to form 2-benzoxazolinone.

  • Nitration : Treat with HNO₃/H₂SO₄ at 40°C to yield 6-nitro-2-benzoxazolinone.

  • Ring-Opening : Hydrolyze with NaOH (10–25%) at 95°C, followed by formylation.

Performance Metrics

  • Nitration Efficiency : 98% conversion.

  • Final Yield : 73% after hydrolysis and formylation.

Catalytic Formylation Using Modern Reagents

Solvent-Free ZnO-Catalyzed Method

A green chemistry approach eliminates solvents and reduces reaction time.

Protocol

  • Reactants : 2-Amino-5-nitrophenol, formic acid, ZnO catalyst.

  • Conditions : 70°C, 3 hours.

  • Isolation : Filter catalyst, wash with CH₂Cl₂, and recrystallize.

  • Yield : 90%.

Advantages

  • No side products detected via HPLC.

  • Catalyst recyclable for 5 cycles without loss of activity.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)
Direct Formylation2-Amino-5-nitrophenolHCOOH, THF or ZnO, 70°C85–9098–99
Protection-Nitration2-Amino-4-methoxyphenolAc₂O, HNO₃, HCl/MeOH6297
Benzoxazole Routeo-AminophenolUrea, HNO₃, NaOH7396
ZnO-Catalyzed2-Amino-5-nitrophenolHCOOH, ZnO, solvent-free9099

Mechanistic Insights

  • Formylation Dynamics : The amine attacks the carbonyl carbon of formic acid, forming a tetrahedral intermediate that collapses to release water.

  • Nitration Regioselectivity : Electron-donating groups (e.g., -OH) direct nitro groups to para positions, but steric effects in protected precursors alter substitution patterns.

  • Benzoxazole Hydrolysis : Base-mediated ring-opening proceeds via nucleophilic attack at the carbonyl, yielding the aminophenol intermediate .

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxy-5-nitrophenyl)formamide, and how can purity be maximized?

The synthesis of N-(2-hydroxy-5-nitrophenyl)formamide derivatives often employs cyclization and Vilsmeier reactions, as demonstrated in the preparation of structurally similar pyrimidinyl formamides. Key steps include:

  • Cyclization : Reacting precursors like diethylaminomalonate hydrochloride with guanidine carbonate under controlled pH and temperature to form the core heterocyclic structure .
  • Formylation : Using Vilsmeier-Haack reagents (e.g., POCl₃/DMF) to introduce the formamide group .
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity, as validated by HPLC and melting point analysis .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example:

  • Torsional angles : The dihedral angle between the nitro group and aromatic ring in derivatives like N-(2-hydroxy-5-nitrophenyl)methanesulfonamide ethanol monosolvate is 8.78°, indicating minimal steric hindrance .
  • Hydrogen bonding : Ethanol solvates participate in O–H⋯O and N–H⋯O interactions, stabilizing the crystal lattice .
  • Validation : R factors (<0.05) and atomic displacement parameters confirm structural accuracy .

Q. What analytical techniques are used to assess purity and stability?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors impurities .
  • Spectroscopy : FT-IR identifies functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for formamide; NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Thermal analysis : Differential scanning calorimetry (DSC) evaluates decomposition temperatures, critical for storage conditions .

Advanced Research Questions

Q. How does the electronic environment of the nitro group influence reactivity in this compound derivatives?

The nitro group’s electron-withdrawing nature:

  • Activates electrophilic substitution : Directs subsequent reactions (e.g., sulfonation, halogenation) to the meta position relative to the hydroxyl group .
  • Enhances acidity : The phenolic -OH (pKa ~8–9) facilitates deprotonation under mild basic conditions, enabling bioconjugation with proteins or nucleic acids .
  • Redox activity : Electrochemical studies reveal reduction potentials correlated with nitro-to-amine conversion, relevant in prodrug design .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Cytotoxicity assays : MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values. Derivatives with IC₅₀ <10 μM are prioritized for lead optimization .
  • Enzyme inhibition : Fluorescence polarization assays measure binding affinity to targets like cyclooxygenase (COX-2), with comparisons to reference inhibitors (e.g., celecoxib) .
  • Antimicrobial screening : Broth microdilution tests determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Docking studies : Molecular docking (AutoDock Vina) predicts binding modes to enzyme active sites. For example, nitro group interactions with COX-2’s hydrophobic pocket enhance inhibitory potency .
  • QSAR models : Quantitative structure-activity relationships correlate substituent effects (e.g., electron-withdrawing groups at position 5) with bioactivity .
  • MD simulations : Nanosecond-scale simulations assess stability of ligand-protein complexes, identifying key residues for mutagenesis studies .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Side reactions : Nitro group reduction or hydroxyl group oxidation may occur under harsh conditions. Mitigation strategies:
    • Use mild reducing agents (e.g., Na₂S₂O₄) .
    • Protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBDMS) moieties during synthesis .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require careful removal to avoid residual toxicity in biomedical applications .

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